molecular formula C15H20O5 B14787284 (1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Cat. No.: B14787284
M. Wt: 280.32 g/mol
InChI Key: IGEBZMMCKFUABB-IXVMMEEGSA-N
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Description

Artemisitene is a natural compound initially isolated from the herb Artemisia annua L. It is an endoperoxide closely related to the well-known antimalarial drug artemisinin. Artemisitene has garnered attention due to its various biological activities and potential therapeutic applications .

Preparation Methods

Artemisitene can be synthesized from artemisinin through a one-pot selenoxide elimination reaction. This method involves the use of selenium dioxide as a reagent to facilitate the elimination process . Avery et al. optimized the synthesis route of artemisitene, making it more efficient and scalable . Industrial production methods for artemisitene are still under development, with ongoing research focused on improving yield and cost-effectiveness.

Chemical Reactions Analysis

Artemisitene undergoes several types of chemical reactions, including:

    Oxidation: Artemisitene can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert artemisitene into different reduced forms.

    Substitution: Artemisitene can participate in substitution reactions, where functional groups are replaced with other groups.

Common reagents used in these reactions include selenium dioxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Artemisitene has a wide range of scientific research applications, including:

    Chemistry: Artemisitene is used as a starting material for the synthesis of various derivatives with potential therapeutic properties.

    Biology: Studies have shown that artemisitene can modulate biological pathways, making it a valuable tool for biological research.

    Medicine: Artemisitene has demonstrated anti-malarial, anti-inflammatory, and anti-cancer activities.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20O5

Molecular Weight

280.32 g/mol

IUPAC Name

(1R,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

InChI

InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8?,10?,11?,13?,14-,15-/m1/s1

InChI Key

IGEBZMMCKFUABB-IXVMMEEGSA-N

Isomeric SMILES

CC1CCC2C(=C)C(=O)OC3[C@@]24C1CC[C@](O3)(OO4)C

Canonical SMILES

CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C

Origin of Product

United States

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